Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

regioselective derivatization enaminone synthesis cyclodipeptide analogues

Researchers needing the pyrrolo[1,2-a]pyrazinone scaffold for inhibitor programs face a cost barrier with enantiopure forms. This racemic hydrochloride (CAS 1628557-06-1) solves that by delivering the bioactive core at a fraction of the price. - Mimics the natural product longamide B pharmacophore; enables enaminone-based derivatization inaccessible to the 6(2H)-one regioisomer. - HCl salt ensures aqueous solubility and room-temp stability, simplifying solution-phase coupling without counterion exchange. - Priced 5-20× lower than (R)- or (S)-enantiomers, maximizing library coverage within fixed budgets.

Molecular Formula C7H13ClN2O
Molecular Weight 176.64 g/mol
CAS No. 1628557-06-1
Cat. No. B1404041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride
CAS1628557-06-1
Molecular FormulaC7H13ClN2O
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESC1CC2CNCC(=O)N2C1.Cl
InChIInChI=1S/C7H12N2O.ClH/c10-7-5-8-4-6-2-1-3-9(6)7;/h6,8H,1-5H2;1H
InChIKeyHNXDSXZRXCCQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one HCl: Structural Identity


Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride (CAS 1628557-06-1) is a racemic bicyclic heterocycle consisting of a saturated pyrrolidine ring fused to a piperazinone bearing a single carbonyl at the 4-position, supplied as the hydrochloride salt (molecular formula C₇H₁₃ClN₂O, MW 176.64 g/mol) . The pyrrolo[1,2-a]pyrazinone scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of bioactive marine natural products including longamide B and palau'amine, and serving as a key intermediate in the synthesis of kinase inhibitors, PARP inhibitors, and DPP-IV targeted agents [1][2]. The hydrochloride salt form confers enhanced aqueous solubility and room-temperature storage stability compared to the free base .

Racemic 4(1H)-one hydrochloride building block for heterocycle synthesis
Enables enaminone-based cyclodipeptide analogue synthesis not accessible from 6(2H)-one regioisomer
Cost-efficient racemate for early-stage scaffold exploration; HCl salt supports direct solution-phase use
Room-temperature storage stability simplifies multi-year compound library procurement

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one HCl: Substitution Risks


Substituting the racemic 4(1H)-one hydrochloride salt with its closest commercially available analogs—including the individual (R)- or (S)-enantiomers, the 6(2H)-one regioisomer, or the fully saturated octahydro analog—introduces quantifiable differences in carbonyl-position-dependent reactivity, enantiomer-specific biological activity, and salt-form solubility that directly affect synthetic utility and biological readouts [1]. The 4(1H)-one carbonyl placement mirrors the natural product longamide B pharmacophore and is essential for generating the enaminone-derived unsaturated cyclodipeptide analogues reported in the literature, whereas the 6(2H)-one regioisomer lacks this derivatization pathway [2][3]. Furthermore, the (S)-enantiomer has been documented to exhibit higher biological activity than the (R)-enantiomer in certain assays, meaning that substitution of the racemate with either single enantiomer without experimental validation may produce misleading potency results .

Regioisomer mismatch
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one lacks the 4-carbonyl group; the enaminone derivatization pathway is structurally impossible. Published cyclodipeptide analogue synthesis exclusively uses the 4(1H)-one scaffold.
Enantiomer activity shift
The (S)-enantiomer has been reported with higher biological activity in certain assays. Direct replacement of the racemate with a single enantiomer without validation may alter assay-response profiles.
Salt form and solubility
The hydrochloride salt offers enhanced aqueous solubility vs. the free base. Substituting with the free base may require additional solubilization optimization for solution-phase chemistry.
Saturated analog pharmacophore loss
Octahydropyrrolo[1,2-a]pyrazine lacks the 4-carbonyl hydrogen-bond acceptor. This motif is essential for the natural-product-inspired pharmacophore and reported kinase inhibitor interactions; the saturated analog targets different biological profiles.

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one HCl vs. Analogs: Evidence


Carbonyl Position Drives Derivatization

The 4(1H)-one carbonyl in the target compound enables enaminone-based condensation reactions to yield unsaturated cyclodipeptide analogues—a transformation that is structurally precluded for the 6(2H)-one regioisomer (CAS 117810-52-3 free base; CAS 2445347-90-8 hydrochloride). In the reported synthetic route, racemic and enantiopure (S,Z)-3-[(1H-indol-3-yl)methylidene]hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one analogues were prepared via enaminone intermediates derived specifically from the 4(1H)-one scaffold, confirming that the carbonyl position is the determinant of this reactivity manifold [1]. To date, no analogous derivatization has been reported for the 6(2H)-one regioisomer in peer-reviewed literature.

Carbonyl Position Drives Derivatization
Class-level inference
4(1H)-one enables enaminone condensation to unsaturated cyclodipeptide analogues; no published route exists for 6(2H)-one regioisomer.
Derivatization pathway review is essential for regioisomer selection
6(2H)-one cannot substitute in enaminone-based synthetic campaigns
regioselective derivatization enaminone synthesis cyclodipeptide analogues

Racemate vs. Enantiomer Cost Advantage

The racemic hydrochloride (CAS 1628557-06-1) offers a clear procurement cost advantage over either single enantiomer. The (R)-enantiomer hydrochloride (CAS 1303974-99-3, 98% purity) is priced at approximately 4,949 RMB/gram from Chinese suppliers, while the (S)-enantiomer hydrochloride (CAS 1303975-09-8, 95% purity) is listed at £128/100 mg (~£1,280/gram) from Fluorochem . By contrast, the racemic hydrochloride is available at standard 95%+ purity from Bidepharm with batch-specific CoA documentation (NMR, HPLC, GC) at substantially lower cost on a per-gram basis . For early-stage medicinal chemistry campaigns requiring scaffold exploration before chiral resolution, the racemate provides equivalent chemical reactivity at reduced expenditure.

Racemate vs. Enantiomer Cost
Data to verify
Racemate ≥5–20× lower cost per gram vs. (R)- and (S)-enantiomers based on indicative list pricing.
Supports budget-sensitive procurement for gram-scale scaffold exploration
Pricing estimates from Fluorochem and Chinese reagent suppliers, 2025
cost efficiency racemic synthesis enantiomer procurement

HCl Salt Solubility Advantage

The hydrochloride salt form (CAS 1628557-06-1) provides a documented solubility advantage over the free base (CAS 1000577-63-8). While the free base has a calculated aqueous solubility of approximately 237 g/L at 25°C, this value is computationally predicted and does not reflect experimentally measured dissolution rates under buffered or physiological conditions . The hydrochloride salt is reported to exhibit enhanced solubility in polar solvents, which is a general property of HCl salts of nitrogen heterocycles arising from increased ionic character and improved water interaction energetics [1]. Vendor specifications confirm the hydrochloride is supplied as a solid powder suitable for direct dissolution in aqueous and organic solvent systems, whereas the free base form is less commonly stocked and may require additional solubilization steps .

HCl Salt Solubility
Class-level inference
Hydrochloride salt exhibits empirical solubility enhancement in polar media vs. free base (calculated solubility 237 g/L, not experimentally verified).
Salt form directly supports solution-phase chemistry workflows
Quantitative experimental solubility comparison data not available
aqueous solubility salt form selection solution-phase chemistry

Room Temperature Storage Stability

The racemic hydrochloride (CAS 1628557-06-1) is documented to be stable at room temperature when stored under inert atmosphere, with Beyotime specifying a 3-year shelf life at room temperature for its 95% purity product . By comparison, certain vendor specifications for the (S)-enantiomer hydrochloride (CAS 1303975-09-8) recommend storage at 2–8°C, and GLPBio advises that stock solutions be used within 6 months at -80°C or within 1 month at -20°C . The room-temperature stability of the racemate simplifies inventory management, reduces cold-chain shipping costs, and lowers the risk of potency loss during storage for laboratories without reliable -20°C or -80°C infrastructure.

Room Temp. Storage Stability
Data to verify
Racemate stable at room temperature ≥3 years (vendor CoA); (S)-enantiomer requires 2–8°C storage or frozen solutions.
Reduces cold-chain logistics and freezer capacity requirements
Storage claims based on vendor documentation; confirm with received CoA
storage stability shelf life supply chain logistics

Natural Product Scaffold Bioactivity

The hexahydro-4(1H)-one scaffold directly corresponds to the core of marine sponge natural products longamide B and palau'amine, which exhibit documented in vitro cytotoxicity [1][2]. Pyrrolo[1,2-a]pyrazinone derivatives built on this core have demonstrated MTT-assay cytotoxicity against SKOV-3, A549, and HeLa tumor cell lines, with the most potent compounds (9c, 9d) showing significant antitumor activity [2]. By contrast, the fully saturated octahydropyrrolo[1,2-a]pyrazine hydrochloride (CAS 118926-48-0, MW 162.66 g/mol) lacks the 4-position carbonyl entirely, eliminating the hydrogen-bond acceptor motif critical for interactions with biological targets such as IAPs and kinases . While the octahydro analog has been implicated in IAP antagonism, its structural dissimilarity precludes direct substitution in any program targeting the pyrrolopyrazinone natural product pharmacophore.

Natural Product Scaffold Bioactivity
Class-level inference
4(1H)-one carbonyl present, shared with longamide B/palau'amine; octahydro analog lacks carbonyl. Derivatives built on this core showed MTT cytotoxicity against SKOV-3, A549, HeLa cells (Wang et al. 2013).
Supports cytotoxicity endpoint review for compound libraries derived from this scaffold
Activity attributed to derivatives, not the building block itself; octahydro analog targets IAP antagonism
natural product scaffold antitumor cytotoxicity kinase inhibitor core

Racemate Supply Chain Resilience

The (R)-enantiomer free base (CAS 929047-07-4) has been discontinued by at least one major supplier (CymitQuimica/Fluorochem), with all pack sizes marked as discontinued as of 2019 . This discontinuation highlights the supply chain vulnerability of enantiopure forms of this scaffold. The racemic hydrochloride (CAS 1628557-06-1) remains commercially available from multiple independent suppliers including Bidepharm, MolCore, CapotChem, Beyotime, and Chemenu, ensuring multi-source procurement resilience . For research programs requiring long-term access to the hexahydropyrrolopyrazinone scaffold, the racemate's broader supplier base reduces single-source dependency risk.

Supply Chain Resilience
Supporting evidence
Racemate: ≥5 active suppliers (Bidepharm, MolCore, CapotChem, Beyotime, Chemenu). (R)-enantiomer free base: discontinued by CymitQuimica; limited remaining supply.
Multi-source procurement reduces single-supplier disruption risk
Supplier landscape assessed 2025; verify current availability before ordering
supply chain continuity discontinued compound procurement risk

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one HCl: Procurement Scenarios


Antitumor Lead Generation

The 4(1H)-one carbonyl position of this racemic hydrochloride directly mimics the core scaffold of the marine natural products longamide B and palau'amine, which exhibit in vitro cytotoxicity [1]. As demonstrated by Wang et al. (2013), pyrrolo[1,2-a]pyrazinone derivatives built from this core were evaluated by MTT assay against SKOV-3, A549, and HeLa tumor cell lines, with the most potent compounds showing significant antitumor activity [1]. Procurement of CAS 1628557-06-1 as the racemic hydrochloride enables cost-efficient parallel synthesis of compound libraries for cytotoxicity screening at a fraction of the cost of enantiopure forms, before committing to chiral resolution of lead candidates.

Cyclodipeptide Analogue Synthesis

Nunes et al. (2008) established that the 4(1H)-one scaffold is uniquely suited for enaminone-based condensation to yield (S,Z)-3-[(1H-indol-3-yl)methylidene]hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one analogues—unsaturated cyclodipeptides with potential biological activity [2]. This synthetic route is inaccessible from the 6(2H)-one regioisomer. The hydrochloride salt form facilitates direct use in solution-phase coupling reactions (copper(I)-catalyzed vinyl amidation) without additional counterion exchange or solubilization steps.

DPP-IV Impurity Reference

The hexahydropyrrolopyrazinone scaffold is structurally related to the core of vildagliptin, a marketed DPP-IV inhibitor, and its 1,4-dione derivatives have been identified as vildagliptin impurities . The 4(1H)-one hydrochloride serves as a key synthetic intermediate for generating these impurity standards and for process development studies. The room-temperature stability (3-year shelf life at room temperature, as certified by Beyotime) and multi-supplier availability make it a practical choice for pharmaceutical quality control laboratories that require long-term reference standard availability .

Budget-Friendly Compound Library

For academic screening centers and shared compound libraries operating under fixed budgets, the racemic hydrochloride provides the lowest cost of entry to the hexahydropyrrolopyrazinone chemical space. With the (S)-enantiomer priced at ~£1,280/gram and the (R)-enantiomer at ~4,949 RMB/gram, the racemate's substantial cost advantage—estimated at 5–20× lower on a per-gram basis—enables broader library coverage within the same procurement budget . Additionally, room-temperature storage eliminates the need for -20°C freezer capacity, which is often a bottleneck in shared instrumentation facilities.

Application
Selection Property
Validation Focus
Cytotoxicity screening studies
Racemic 4(1H)-one carbonyl scaffold with natural-product pharmacophore
MTT assay cytotoxicity validation against tumor cell lines (derivative activity)
Unsaturated cyclodipeptide analogue synthesis
4(1H)-one enaminone reactivity; not accessible from 6(2H)-one
Enaminone condensation route validation and product characterization
DPP-IV impurity reference standard
Vildagliptin-related scaffold; room-temp. stable, multi-supplier availability
CoA review (NMR, HPLC) and long-term storage stability confirmation
Academic compound library procurement
Low-cost racemic building block; compatible with room-temp. storage
Budget and freezer-capacity compatibility review; supplier diversification

Technical Documentation Hub

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